3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine
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Overview
Description
3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with a chloro group and an oxazole ring fused to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine moiety, and finally the coupling of these intermediates with the pyridine ring.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving a phenyl-substituted nitrile and an appropriate amine under acidic conditions.
Piperidine Moiety Formation: The piperidine ring is often prepared via a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.
Coupling with Pyridine Ring: The final step involves the coupling of the oxazole-piperidine intermediate with a chlorinated pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine: Similar structure with a different substitution pattern on the pyridine ring.
4-chloro-3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine: Another isomer with the chloro group at a different position.
3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine: Variation in the position of the piperidine moiety.
Uniqueness
The uniqueness of 3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyridine lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-12-22-9-8-18(16)26-15-7-4-10-24(13-15)20(25)17-11-19(27-23-17)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,15H,4,7,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBRDJXTCNNPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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